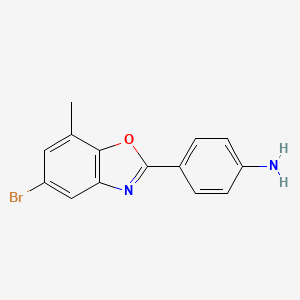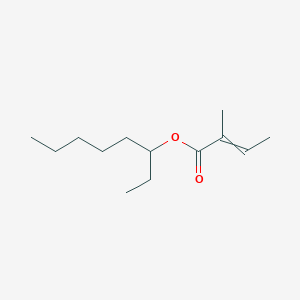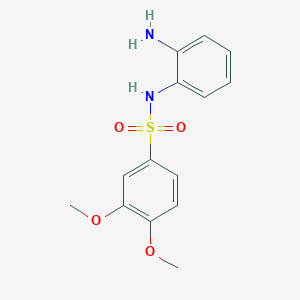![molecular formula C10H11NO5 B13883471 2-(4-Methoxy-3-nitro-phenyl)-[1,3]dioxolane](/img/structure/B13883471.png)
2-(4-Methoxy-3-nitro-phenyl)-[1,3]dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxy-3-nitrophenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a methoxy-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxy-3-nitrophenyl)-1,3-dioxolane typically involves the reaction of 4-methoxy-3-nitrobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or benzene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-methoxy-3-nitrophenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products:
Reduction: 2-(4-amino-3-nitrophenyl)-1,3-dioxolane.
Substitution: 2-(4-alkoxy-3-nitrophenyl)-1,3-dioxolane.
Oxidation: 2-(4-hydroxy-3-nitrophenyl)-1,3-dioxolane.
Applications De Recherche Scientifique
2-(4-methoxy-3-nitrophenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-methoxy-3-nitrophenyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxolane ring provides structural stability and influences the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
- 2-(4-methoxy-3-nitrophenyl)acetic acid.
- 4-methoxy-3-nitroacetophenone.
- 2-(3-nitrophenyl)-1,3-dioxolane .
Comparison:
2-(4-methoxy-3-nitrophenyl)acetic acid: Similar in structure but contains an acetic acid group instead of a dioxolane ring. It is more acidic and has different reactivity.
4-methoxy-3-nitroacetophenone: Contains a ketone group instead of a dioxolane ring. It is more reactive towards nucleophiles.
2-(3-nitrophenyl)-1,3-dioxolane: Similar dioxolane ring but different positioning of the nitro group, leading to variations in chemical reactivity and biological activity.
This article provides a comprehensive overview of 2-(4-methoxy-3-nitrophenyl)-1,3-dioxolane, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H11NO5 |
|---|---|
Poids moléculaire |
225.20 g/mol |
Nom IUPAC |
2-(4-methoxy-3-nitrophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H11NO5/c1-14-9-3-2-7(6-8(9)11(12)13)10-15-4-5-16-10/h2-3,6,10H,4-5H2,1H3 |
Clé InChI |
NOQOQTKQARWXNV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2OCCO2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(3-Chlorophenyl)pyrimidin-5-yl]methanol](/img/structure/B13883397.png)




![4-[6-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13883427.png)

![Tert-butyl 4-(4-methylpiperazin-1-yl)-2-[(2,2,2-trifluoroacetyl)-[4-(trifluoromethyl)cyclohexyl]amino]benzoate](/img/structure/B13883436.png)

![2-[(4-Methoxyphenyl)methyl]-5-methylthiophen-3-ol](/img/structure/B13883460.png)



![Methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride](/img/structure/B13883478.png)
